molecular formula C16H22N2O2 B14399543 N-(2-Methoxyphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide CAS No. 88069-61-8

N-(2-Methoxyphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide

Cat. No.: B14399543
CAS No.: 88069-61-8
M. Wt: 274.36 g/mol
InChI Key: MPYGCPGYHSZVFL-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound features a methoxyphenyl group and a tetrahydropyrrolizinyl moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide typically involves the following steps:

    Formation of the Tetrahydropyrrolizinyl Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: This step usually involves a nucleophilic substitution reaction where the methoxyphenyl group is introduced to the tetrahydropyrrolizinyl intermediate.

    Acetylation: The final step involves the acetylation of the intermediate to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the acetamide group, potentially converting it to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Phenolic derivatives.

    Reduction Products: Amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible pharmaceutical applications due to its unique structure.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could interact with enzymes, receptors, or other proteins, influencing various molecular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxyphenyl)acetamide: Lacks the tetrahydropyrrolizinyl moiety.

    2-(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide: Lacks the methoxyphenyl group.

Uniqueness

N-(2-Methoxyphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide is unique due to the combination of its methoxyphenyl and tetrahydropyrrolizinyl groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

88069-61-8

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C16H22N2O2/c1-20-14-7-3-2-6-13(14)17-15(19)12-16-8-4-10-18(16)11-5-9-16/h2-3,6-7H,4-5,8-12H2,1H3,(H,17,19)

InChI Key

MPYGCPGYHSZVFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC23CCCN2CCC3

Origin of Product

United States

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